molecular formula C22H25NO6S B13966290 Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- CAS No. 55340-60-8

Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B13966290
CAS No.: 55340-60-8
M. Wt: 431.5 g/mol
InChI Key: FERWCDLDSFOGIE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide is a complex organic compound known for its diverse applications in pharmaceutical and chemical research. This compound is also referred to as Colchiceine or 10-O-Demethylcolchicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide involves multiple steps, starting from the appropriate benzo[a]heptalen precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through several mechanisms:

Properties

CAS No.

55340-60-8

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

2-hydroxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H25NO6S/c1-27-17-9-12-5-7-15(23-19(26)11-24)14-10-16(25)18(30-4)8-6-13(14)20(12)22(29-3)21(17)28-2/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)/t15-/m0/s1

InChI Key

FERWCDLDSFOGIE-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC

Origin of Product

United States

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